molecular formula C8H6N4 B3252816 2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile CAS No. 219762-30-8

2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile

Cat. No.: B3252816
CAS No.: 219762-30-8
M. Wt: 158.16 g/mol
InChI Key: ZZHMVQXJPOVWEP-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and is often explored for its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with a suitable nitrile under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazo[4,5-b]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine-5-carboxylic acid, while reduction may produce 2-methyl-1H-imidazo[4,5-b]pyridine-5-methanol .

Scientific Research Applications

2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases involved in cancer cell proliferation or interact with receptors in the central nervous system to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: A parent compound with similar structural features.

    2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its biological activity.

    Imidazo[4,5-c]pyridine: Another isomer with distinct properties.

Uniqueness

2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and nitrile groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-5-10-7-3-2-6(4-9)12-8(7)11-5/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHMVQXJPOVWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223872
Record name 3H-Imidazo[4,5-b]pyridine-5-carbonitrile, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219762-30-8
Record name 3H-Imidazo[4,5-b]pyridine-5-carbonitrile, 2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219762-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-b]pyridine-5-carbonitrile, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In the same manner as in the following Preparation Example 14-2, 2-methyl-3-(4-phenylbenzyl)-3H-imidazo[4,5-b]pyridine-5-carbonitrile (140 mg) and 2-methyl-1-(4-phenylbenzyl)-1H-imidazo[4,5-b]pyridine-5-carbonitrile (113 mg) were respectively obtained as pale-brown crystals and pale-yellow amorphous from 2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile (200 mg).
Name
2-methyl-3-(4-phenylbenzyl)-3H-imidazo[4,5-b]pyridine-5-carbonitrile
Quantity
140 mg
Type
reactant
Reaction Step One
Name
2-methyl-1-(4-phenylbenzyl)-1H-imidazo[4,5-b]pyridine-5-carbonitrile
Quantity
113 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In the same manner as in the following Preparation Example 14-2, two isomers, 3-(2,4-dichlorobenzyl)-2-methyl-3H-imidazo[4,5-b]pyridine-5-carbonitrile (138 mg) and 1-(2,4-dichlorobenzyl)-2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile (67 mg were respectively obtained as pale-brown crystals from 2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile (200 mg).
Name
3-(2,4-dichlorobenzyl)-2-methyl-3H-imidazo[4,5-b]pyridine-5-carbonitrile
Quantity
138 mg
Type
reactant
Reaction Step One
Name
1-(2,4-dichlorobenzyl)-2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In the same manner as in the following Preparation Example 14-2, 3-(2-chloro-4-phenylbenzyl)-2-methyl-3H-imidazo[4,5-b]pyridine-5-carbonitrile (163 mg and 1-(2-chloro-4-phenylbenzyl)-2-methyl-1H-imidazo-[4,5-b]pyridine-5-carbonitrile (113 mg) were respectively obtained as pale-yellow crystals and pale-yellow amorphous from 2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile (200 mg).
Name
3-(2-chloro-4-phenylbenzyl)-2-methyl-3H-imidazo[4,5-b]pyridine-5-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-chloro-4-phenylbenzyl)-2-methyl-1H-imidazo-[4,5-b]pyridine-5-carbonitrile
Quantity
113 mg
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In the same manner as in the following Preparation Example 14-2, 3-(1-bromonaphthalen-2-yl)methyl-2-methyl-3H-imidazo[4,5-b]pyridine-5-carbonitrile (139 mg) and 1-(1-bromo-naphthalen-2-yl)methyl-2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile (96 mg) were respectively obtained as pale-brown crystals and pale-brown amorphous from 2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile (200 mg).
Name
3-(1-bromonaphthalen-2-yl)methyl-2-methyl-3H-imidazo[4,5-b]pyridine-5-carbonitrile
Quantity
139 mg
Type
reactant
Reaction Step One
Name
1-(1-bromo-naphthalen-2-yl)methyl-2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile
Quantity
96 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile
Reactant of Route 2
2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile
Reactant of Route 3
2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile
Reactant of Route 4
2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile
Reactant of Route 5
2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile
Reactant of Route 6
2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile

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